Cas no 881-57-2 (O-Acetyl Isovanillin)

O-Acetyl Isovanillin structure
O-Acetyl Isovanillin structure
Nombre del producto:O-Acetyl Isovanillin
Número CAS:881-57-2
MF:C10H10O4
Megavatios:194.184003353119
MDL:MFCD00266441
CID:642890
PubChem ID:253661446

O-Acetyl Isovanillin Propiedades químicas y físicas

Nombre e identificación

    • 5-Formyl-2-methoxyphenyl acetate
    • O-Acetyl Isovanillin
    • 3-Acetoxy-4-methoxybenzaldehyde
    • (5-formyl-2-methoxyphenyl) acetate
    • Benzaldehyde, 3-(acetyloxy)-4-methoxy-
    • CHEMBRDG-BB 9071542
    • 3-Hydroxy-p-anisaldehyde Acetate
    • 5-formyl-2-methoxyphenyl acetate(SALTDATA: FREE)
    • acetylisovanillin
    • isovanillin acetate
    • O-acetyl isovanilline
    • Acetic Acid 5-Formyl-2-methoxyphenyl Ester
    • ZVPGTXJXZIXWGR-UHFFFAOYSA-N
    • 6372AJ
    • KM2586
    • TRA0002179
    • 3-Hydroxy-4-methoxybenzaldehyde, acetate
    • SY017392
    • AB0059588
    • 3-(Acetyloxy)-4-methoxybenzaldehyde (ACI)
    • p-Anisaldehyde, 3-hydroxy-, acetate (7CI, 8CI)
    • O-Acetylisovanillin
    • 5-Formyl-2-methoxyphenylacetate
    • AKOS006242943
    • 881-57-2
    • CS-0155021
    • ACETIC ACID 5-FORMYL-2-METHOXY-PHENYL ESTER
    • AS-31349
    • MFCD00266441
    • DA-16904
    • ALBB-026349
    • DTXSID00399300
    • 3-(Acetyloxy)-4-methoxy-benzaldehyde; 3-Hydroxy-p-anisaldehyde Acetate; 3-Acetoxy-4-methoxybenzaldehyde; 5-Formyl-2-methoxyphenyl Acetate
    • BP-13409
    • A2946
    • SCHEMBL871742
    • MDL: MFCD00266441
    • Renchi: 1S/C10H10O4/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,1-2H3
    • Clave inchi: ZVPGTXJXZIXWGR-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=C(OC(C)=O)C(OC)=CC=1

Atributos calculados

  • Calidad precisa: 194.05800
  • Masa isotópica única: 194.05790880g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 4
  • Complejidad: 214
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 52.6
  • Xlogp3: 0.8

Propiedades experimentales

  • Punto de fusión: 85.0 to 89.0 deg-C
  • Punto de ebullición: 293℃ at 760 mmHg
  • Punto de inflamación: 127.4℃
  • PSA: 52.60000
  • Logp: 1.43300

O-Acetyl Isovanillin Información de Seguridad

O-Acetyl Isovanillin Datos Aduaneros

  • Código HS:2915390090
  • Datos Aduaneros:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

O-Acetyl Isovanillin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225661-25g
3-Acetoxy-4-methoxybenzaldehyde
881-57-2 98%
25g
¥458.00 2024-04-27
abcr
AB222079-5 g
5-Formyl-2-methoxyphenylacetate, 95%; .
881-57-2 95%
5g
€108.70 2023-01-26
Apollo Scientific
OR322864-5g
3-Acetoxy-4-methoxybenzaldehyde
881-57-2 98+%
5g
£15.00 2025-03-21
Alichem
A019108519-25g
5-Formyl-2-methoxyphenyl acetate
881-57-2 97%
25g
$554.88 2023-08-31
eNovation Chemicals LLC
D781436-25g
3-Acetoxy-4-methoxybenzaldehyde
881-57-2 >97%
25g
$90 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A2946-25g
O-Acetyl Isovanillin
881-57-2 98.0%(GC)
25g
¥1310.0 2022-06-10
TRC
A179735-1g
O-Acetyl Isovanillin
881-57-2
1g
$ 87.00 2023-09-09
A2B Chem LLC
AB64133-5g
5-Formyl-2-methoxyphenyl acetate
881-57-2 97%
5g
$22.00 2024-04-19
eNovation Chemicals LLC
D781436-1g
3-Acetoxy-4-methoxybenzaldehyde
881-57-2 >97%
1g
$45 2025-02-21
Aaron
AR003JHT-1g
5-formyl-2-methoxyphenyl acetate
881-57-2 97%
1g
$5.00 2025-01-22

O-Acetyl Isovanillin Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
Referencia
Mechanistic studies of selective pyrocatechol formation from o-methoxyphenols using a copper(II)-ascorbic acid-dioxygen system
Aihara, Kazuhiro; et al, Journal of the Chemical Society, 1993, (11), 2165-70

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  5 h, reflux
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ;  4 h, rt
Referencia
Ceric ammonium nitrate oxidation of cinnamic ester derivatives for the synthesis of benzaldehydes
Rao, A. Sridhar; et al, Asian Journal of Chemistry, 2013, 25(18), 10182-10184

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ;  4 h, rt
Referencia
Ceric ammonium nitrate oxidation of cinnamic ester derivatives for the synthesis of benzaldehydes
Rao, A. Sridhar; et al, Asian Journal of Chemistry, 2013, 25(18), 10182-10184

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Water
Referencia
Kolbe-Schmitt type reaction under ambient conditions mediated by an organic base
Sadamitsu, Yuta; et al, Chemical Communications (Cambridge, 2019, 55(66), 9837-9840

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water
Referencia
Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies
Bhatti, Huma Aslam; et al, European Journal of Chemistry, 2015, 6(3), 305-313

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ;  4 h, rt
Referencia
Ceric ammonium nitrate oxidation of cinnamic ester derivatives for the synthesis of benzaldehydes
Rao, A. Sridhar; et al, Asian Journal of Chemistry, 2013, 25(18), 10182-10184

Synthetic Routes 7

Condiciones de reacción
1.1 1 h, reflux
1.2 Reagents: Sodium carbonate ;  rt
Referencia
Syntheses of chlorinated bisbibenzyls from bryophytes
Speicher, Andreas; et al, Synthesis, 2002, (17), 2503-2512

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Ferric sulfate hydrate Solvents: 1,2-Dichloroethane ;  20 min, reflux
Referencia
Efficient and chemoselective deprotection of 1,1-diacetates using Fe2(SO4)3·xH2O as a heterogeneous catalyst
Li, Lingjun; et al, Journal of Chemical Research, 2004, (1), 39-40

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Water ,  Oxygen Catalysts: Iodine Solvents: Chloroform ;  24 h, 1 atm, rt
Referencia
Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst
Krumb, Matthias ; et al, ChemPhotoChem, 2020, 4(2), 101-104

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  5 h, reflux
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ;  4 h, rt
Referencia
Ceric ammonium nitrate oxidation of cinnamic ester derivatives for the synthesis of benzaldehydes
Rao, A. Sridhar; et al, Asian Journal of Chemistry, 2013, 25(18), 10182-10184

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Water ;  0 °C; 30 min, 0 °C
Referencia
Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones as Tubulin-Targeting Antitumor Agents
Greene, Thomas F.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 90-113

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 h, rt
Referencia
Copper(I)-catalyzed intramolecular Caryl-O bond-forming cyclization for the synthesis of 1,4-benzodioxines and its application in the total synthesis of sweetening isovanillins
Naidu, Ajay B.; et al, Synthesis, 2010, (20), 3509-3519

Synthetic Routes 13

Condiciones de reacción
1.1 Catalysts: Ferric chloride hexahydrate Solvents: Water ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  3 min, 70 °C
Referencia
A mild and efficient deprotection of geminal diacetates catalysed by FeCl3·6H2O in ionic liquid
Niu, Hongying; et al, Journal of Chemical Research, 2004, (11), 764-765

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ;  rt → 50 °C; 12 h, 50 °C
Referencia
Convenient and clean synthesis of imines from primary benzylamines
Chu, Guobiao; et al, Organic & Biomolecular Chemistry, 2010, 8(20), 4716-4719

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Triphenylphosphine Solvents: Dichloromethane
Referencia
Stable Isotope Labeling Pattern of Resveratrol and Related Natural Stilbenes
Fronza, Giovanni; et al, Journal of Agricultural and Food Chemistry, 2002, 50(10), 2748-2754

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Pyridine
2.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
2.2 Reagents: Triphenylphosphine Solvents: Dichloromethane
Referencia
Stable Isotope Labeling Pattern of Resveratrol and Related Natural Stilbenes
Fronza, Giovanni; et al, Journal of Agricultural and Food Chemistry, 2002, 50(10), 2748-2754

O-Acetyl Isovanillin Raw materials

O-Acetyl Isovanillin Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:881-57-2)O-Acetyl Isovanillin
A862307
Pureza:99%
Cantidad:100g
Precio ($):152.0